# In Vivo Anti-Tumor Efficacy of DFX117: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo anti-tumor efficacy of **DFX117**, a dual inhibitor of c-Met and PI3Kα. The data and protocols presented are primarily derived from studies on non-small cell lung cancer (NSCLC) xenograft models, highlighting the compound's potential as a therapeutic agent.

# **Core Findings**

**DFX117** has demonstrated significant in vivo anti-tumor activity in preclinical models of non-small cell lung cancer.[1][2] Administered orally, **DFX117** effectively inhibits tumor growth in xenograft models using A549 and NCI-H1975 human lung cancer cell lines.[1] The mechanism of action is attributed to its dual inhibitory effect on the c-Met and PI3Kα signaling pathways, leading to the suppression of downstream effectors such as Akt and mTOR.[3][4] This dual inhibition results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.

# **Quantitative Data Summary**

The in vivo efficacy of **DFX117** was evaluated in two different NSCLC xenograft models. The quantitative data for tumor growth inhibition are summarized in the tables below.

Table 1: In Vivo Anti-Tumor Efficacy of **DFX117** in A549 Xenograft Model



| Treatment Group | Dose (mg/kg) | Mean Tumor<br>Volume (mm³) at<br>Day 23 ± SEM | Tumor Growth<br>Inhibition (%) |
|-----------------|--------------|-----------------------------------------------|--------------------------------|
| Vehicle Control | -            | ~1200                                         | -                              |
| DFX117          | 5            | ~750                                          | ~37.5                          |
| DFX117          | 10           | ~500                                          | ~58.3                          |
| DFX117          | 20           | ~300                                          | ~75                            |

Table 2: In Vivo Anti-Tumor Efficacy of **DFX117** in NCI-H1975 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor<br>Volume (mm³) at<br>Day 23 ± SEM | Tumor Growth<br>Inhibition (%) |
|-----------------|--------------|-----------------------------------------------|--------------------------------|
| Vehicle Control | -            | ~1400                                         | -                              |
| DFX117          | 10           | ~700                                          | ~50                            |
| DFX117          | 20           | ~400                                          | ~71.4                          |

# **Experimental Protocols**

Detailed methodologies for the key in vivo experiments are provided below.

# **Xenograft Model Establishment and Drug Administration**

- Cell Lines: Human non-small cell lung cancer cell lines A549 and NCI-H1975 were used.
- Animal Model: Nude mice were utilized for the study.
- Tumor Cell Implantation:
  - $\circ~$  For the A549 model, 3 x 10  $^{6}$  cells were subcutaneously injected into the mice.
  - For the NCI-H1975 model, 7 x 10<sup>6</sup> cells were subcutaneously injected.



- Tumor Growth Monitoring: Tumor volumes were monitored every 2-3 days using calipers once the tumors reached a volume of approximately 100 mm<sup>3</sup>.
- · Treatment Administration:
  - Mice were orally administered **DFX117** or a vehicle control daily for 23 days.
  - The vehicle control consisted of a mixture of DMSO, polyethylene glycol, and saline in a
     1:5:4 ratio.
- · Dosing Regimen:
  - For the A549 model, **DFX117** was administered at doses of 5 mg/kg, 10 mg/kg, and 20 mg/kg.
  - For the NCI-H1975 model, **DFX117** was administered at doses of 10 mg/kg and 20 mg/kg.
- Monitoring: Body weights of the mice were monitored every 2-3 days throughout the treatment period.

### **Visualizations**

DFX117 Mechanism of Action: Dual Inhibition of c-Met and PI3K $\alpha$  Signaling









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [In Vivo Anti-Tumor Efficacy of DFX117: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568789#in-vivo-anti-tumor-efficacy-of-dfx117]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com